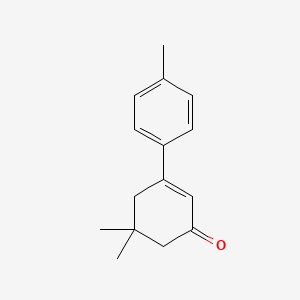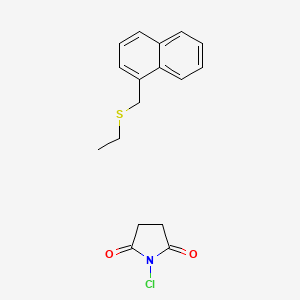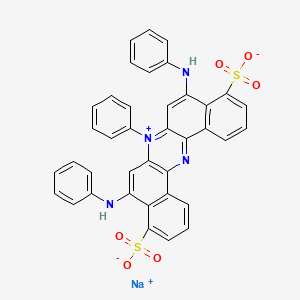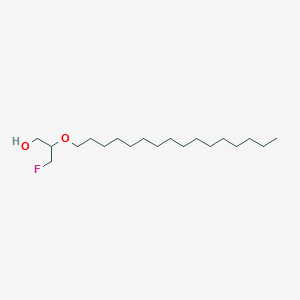
3-Fluoro-2-(hexadecyloxy)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-(hexadecyloxy)propan-1-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of a fluorine atom, a hexadecyloxy group, and a hydroxyl group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(hexadecyloxy)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoropropanol and hexadecanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and automation to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-(hexadecyloxy)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alkanes.
Aplicaciones Científicas De Investigación
3-Fluoro-2-(hexadecyloxy)propan-1-OL has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It is used in the formulation of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism by which 3-Fluoro-2-(hexadecyloxy)propan-1-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and stability, while the hexadecyloxy group can influence its solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-2-(octadecyloxy)propan-1-OL: Similar structure but with an octadecyloxy group.
2-(Hexadecyloxy)propan-1-OL: Lacks the fluorine atom.
3-Chloro-2-(hexadecyloxy)propan-1-OL: Contains a chlorine atom instead of fluorine.
Uniqueness
3-Fluoro-2-(hexadecyloxy)propan-1-OL is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to similar compounds. The fluorine atom can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for various applications.
Propiedades
Número CAS |
67152-38-9 |
|---|---|
Fórmula molecular |
C19H39FO2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
3-fluoro-2-hexadecoxypropan-1-ol |
InChI |
InChI=1S/C19H39FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-19(17-20)18-21/h19,21H,2-18H2,1H3 |
Clave InChI |
CPYKGNUBQIIMAZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(CO)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


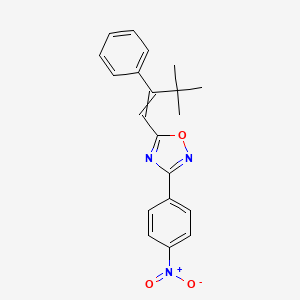
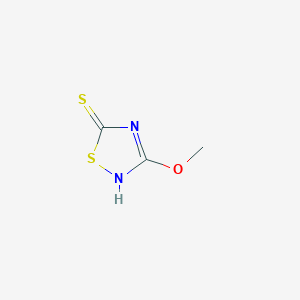
![2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B14477477.png)


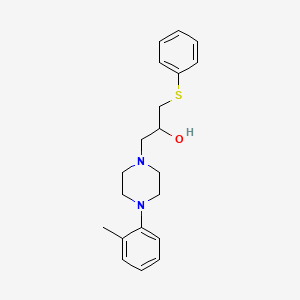


![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)
